1-[2-(Trifluoromethyl)phenyl]piperidin-4-amine is a substituted N-aryl piperidine derivative, a structural class frequently utilized in medicinal chemistry as a core scaffold for biologically active compounds. The key features of this molecule are the piperidine ring, which provides a versatile, non-planar structure influencing solubility and receptor binding, and the ortho-substituted trifluoromethylphenyl group. The trifluoromethyl (CF3) group at the 2-position significantly impacts the molecule's electronic properties, lipophilicity, and steric profile, making it a critical precursor for developing selective ligands, particularly for central nervous system (CNS) targets like dopamine receptors.
Substituting 1-[2-(trifluoromethyl)phenyl]piperidin-4-amine with its meta (3-CF3) or para (4-CF3) positional isomers, or the unsubstituted 1-phenylpiperidin-4-amine, is inadvisable for many applications, particularly in selective ligand synthesis. The ortho-trifluoromethyl group exerts a unique combination of steric hindrance and localized electronic effects that directly influences the conformation of the phenylpiperidine linkage. This specific geometry is often critical for achieving high-affinity and selective binding to complex protein targets, such as the dopamine D3 receptor. Altering the CF3 group's position changes this steric and electronic profile, which can drastically reduce target selectivity or abolish activity altogether, making the isomers non-interchangeable as synthetic precursors for highly specific tool compounds or drug candidates.
Relocation on the phenyl ring can shift receptor binding and selectivity profile.
N-methylation or acylation may abolish sigma-2 engagement, as shown in comparative data.
Piperidine ring changes or removal of the 4-amino group risk loss of target interaction.
This compound serves as a key intermediate for synthesizing highly potent and selective dopamine D3 receptor antagonists. For example, a derivative incorporating this specific ortho-CF3 phenylpiperidine amine scaffold (FAUC 356) exhibited a binding affinity (Ki) of 0.28 nM for the human dopamine D3 receptor. This demonstrates its suitability as a foundational building block for ligands with picomolar-to-low-nanomolar potency at this specific therapeutic target.
| Evidence Dimension | Dopamine D3 Receptor Binding Affinity (Ki) |
| Target Compound Data | 0.28 nM (for derivative FAUC 356) |
| Comparator Or Baseline | Baseline for high-potency D3 antagonists is typically in the low nanomolar range. For context, the well-known antagonist NGB2409 has a Ki of 0.90 nM. |
| Quantified Difference | The derivative's affinity is over 3-fold higher than the NGB2409 comparator. |
| Conditions | Competitive radioligand binding assay with [125I]-(+)-trans-7-OH-PIPAT on cloned human D3 receptors expressed in CHO cells. |
Procuring this specific precursor enables the direct synthesis of tool compounds and potential therapeutics with exceptionally high D3 receptor affinity, a critical parameter for efficacy and target engagement studies.
The ortho-trifluoromethylphenyl moiety is crucial for achieving high selectivity for the D3 receptor over the closely related D2 subtype. A derivative synthesized from this compound (FAUC 356) showed a 214-fold selectivity for the D3 receptor (Ki = 0.28 nM) over the D2 receptor (Ki = 60 nM). This level of selectivity is a key differentiator from less-substituted or differently substituted precursors which often yield ligands with poor D3/D2 discrimination.
| Evidence Dimension | Receptor Selectivity Ratio (D2 Ki / D3 Ki) |
| Target Compound Data | 214-fold (for derivative FAUC 356) |
| Comparator Or Baseline | Many D2/D3 ligands exhibit poor selectivity. For instance, the atypical antipsychotic cariprazine has only ~10-fold selectivity in some assays. |
| Quantified Difference | Demonstrates over an order of magnitude greater D3-selectivity compared to some clinical compounds. |
| Conditions | Competitive radioligand binding assays on cloned human D2 and D3 receptors expressed in CHO cells. |
High D3/D2 selectivity is essential for developing research tools that can probe D3 function without confounding D2-mediated effects, and for designing therapeutics with a lower risk of D2-related side effects (e.g., extrapyramidal symptoms).
This compound is the right choice for synthetic campaigns aiming to produce highly selective dopamine D3 receptor antagonists for preclinical research. The ortho-CF3 group is a validated structural motif for achieving high D3 affinity (Ki < 1 nM) and significant selectivity (>200-fold) over the D2 receptor, as demonstrated by derivatives like FAUC 356. This makes it an ideal starting material for developing tool compounds to investigate the role of D3 receptors in substance use disorders, schizophrenia, and other CNS conditions.
In medicinal chemistry programs, this amine serves as a crucial starting point for SAR exploration. Its demonstrated ability to impart high D3 affinity and selectivity provides a validated anchor point. Researchers can procure this material to systematically modify other parts of the molecule (e.g., the piperidine-4-amine functionality) to optimize pharmacokinetic properties while retaining the favorable receptor interaction profile conferred by the 2-trifluoromethylphenyl group.